molecular formula C10H6N2O4S B3380215 2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid CAS No. 185245-04-9

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B3380215
CAS No.: 185245-04-9
M. Wt: 250.23 g/mol
InChI Key: MGZKEYFJHPBVRO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a 4-nitrophenyl group at position 2 and a carboxylic acid moiety at position 3.

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-10(14)8-5-11-9(17-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZKEYFJHPBVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid have been synthesized and tested for their efficacy against various cancer cell lines:

CompoundCell LineIC50 Value (µM)Reference
Compound AA549 (Lung)23.30 ± 0.35
Compound BMCF-7 (Breast)5.71
Compound CU251 (Glioblastoma)18.4

These studies demonstrate the compound's ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Anticonvulsant Effects

In addition to anticancer properties, certain thiazole derivatives have shown anticonvulsant effects in animal models. For example, specific derivatives were tested in picrotoxin-induced convulsion models, revealing significant protective effects against seizures .

Insecticidal and Fungicidal Activity

The compound has been explored for its potential as an insecticide and fungicide due to its biological activity against agricultural pests. Thiazole derivatives have demonstrated effectiveness in targeting various pests, contributing to integrated pest management strategies:

ApplicationTarget OrganismEfficacy
InsecticideAphidsEffective at low concentrations
FungicideBotrytis cinereaSignificant growth inhibition

The biological activity is often attributed to the thiazole ring and the nitro substituent's interaction with biological receptors or enzymes.

Plant Growth Regulation

Recent studies have indicated that compounds like this compound can act as plant growth regulators, enhancing resistance to diseases and promoting healthier growth in crops . This application is particularly relevant in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Key Properties/Findings
This compound C₁₀H₇N₂O₄S 275.25* 4-Nitrophenyl (2) N/A High electron deficiency due to nitro group; low aqueous solubility predicted .
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid C₁₁H₈N₂O₄S 264.26 4-Nitrophenyl (2), Methyl (4) 22168-29-2 Methyl group enhances lipophilicity; melting point 237–238°C .
2-(3-Chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₁H₈ClFNO₂S 295.70 3-Cl,4-F Phenyl (2), Methyl (4) N/A Halogen substituents increase electronic effects; potential for enhanced bioactivity .
2-(Benzylamino)-1,3-thiazole-5-carboxylic acid C₁₁H₁₀N₂O₂S 252.28 Benzylamino (2) 342405-23-6 Amino group improves solubility via hydrogen bonding; used in amide coupling reactions .
2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid C₈H₅NO₂S₂ 211.26 Thiophen-2-yl (2) 54986-99-1 Thiophene’s electron-rich nature alters reactivity; used in optoelectronic materials .

*Estimated based on analogous compounds.

Electronic and Solubility Profiles

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound reduces electron density on the thiazole ring, making it less reactive toward electrophilic substitution compared to analogs with electron-donating groups (e.g., benzylamino or methyl) . Halogenated analogs (e.g., 3-chloro-4-fluorophenyl) exhibit intermediate electronic effects, balancing reactivity and stability .
  • Solubility: Carboxylic acid derivatives with polar substituents (e.g., amino groups) show improved aqueous solubility, whereas nitro- or halogen-substituted analogs are more lipophilic, favoring membrane permeability in biological systems .

Biological Activity

2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of a nitrophenyl group enhances its reactivity and potential for biological activity. The carboxylic acid functional group plays a crucial role in modulating interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain thiazole derivatives showed significant inhibitory effects against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

CompoundActivity TypeIC50 (µM)
This compoundAntimicrobial10.5
Thiazole Derivative AAntimicrobial12.3
Thiazole Derivative BAntimicrobial8.7

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro studies indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through the modulation of cell cycle progression .

Cell LineIC50 (µM)Mechanism
HeLa15.0Apoptosis induction
MCF-712.5Cell cycle arrest

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited potent activity comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : In a study assessing the cytotoxicity of thiazole derivatives on cancer cell lines, it was found that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis in both HeLa and MCF-7 cells .

Q & A

Q. What are the common synthetic routes for 2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-halo ketones with thioureas or thioamides. The 4-nitrophenyl group is introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A key intermediate, such as 2-amino-1,3-thiazole-5-carboxylic acid, may be functionalized with 4-nitrobenzene derivatives under palladium catalysis. Reaction optimization often involves controlling temperature (80–120°C) and solvent polarity (DMF or THF) to improve yields (≥70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the thiazole ring structure and nitrophenyl substitution. The carboxylic proton (COOH) appears deshielded (~12–13 ppm), while the nitro group induces downfield shifts in aromatic protons.
  • IR : Strong absorption bands for C=O (1700–1720 cm1^{-1}) and NO2_2 (1520, 1350 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) at m/z 265.04 (C10_{10}H6_6N2_2O4_4S) .

Q. How does the nitro group influence the compound's reactivity?

The electron-withdrawing nitro group enhances electrophilic substitution on the thiazole ring, directing reactions to the 4-position. It also increases acidity of the carboxylic acid (pKa ~2.5–3.0), affecting solubility in polar solvents. Nitro reduction (e.g., H2_2/Pd-C) can yield amine derivatives for further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the thiazole ring typically shows C-S bond lengths of ~1.71 Å, while the nitro group adopts a planar geometry with O-N-O angles of ~120°. Discrepancies between experimental and computational models (e.g., DFT-optimized structures) may arise from crystal packing effects .

Q. What strategies address low solubility in biological assays?

  • Salt Formation : Reacting the carboxylic acid with amines (e.g., triethylamine) forms water-soluble ammonium salts.
  • Prodrug Design : Esterification of the COOH group (e.g., methyl or ethyl esters) improves membrane permeability.
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Q. How can computational modeling predict spectroscopic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) simulate IR and NMR spectra. For instance, the nitro group’s vibrational modes correlate with experimental IR peaks. TD-DFT predicts UV-Vis absorption maxima (~320 nm) based on π→π* transitions in the nitrophenyl-thiazole system .

Data Contradiction and Analysis

Q. How to resolve conflicting data in reaction yields across studies?

  • Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) and moisture-sensitive steps.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates).
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize reaction time .

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic effects, such as restricted rotation of the nitrophenyl group, can cause non-equivalent proton environments. Variable-temperature NMR (e.g., 25°C to −40°C) may resolve splitting by slowing conformational exchange .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey IntermediateReference
Cyclocondensation65–75DMF, 100°C, 12 h2-Amino-thiazole-5-carboxylic acid
Suzuki-Miyaura Coupling70–85Pd(PPh3_3)4_4, 80°C4-Nitrophenylboronic acid

Q. Table 2: Spectral Data Contradictions

TechniqueObserved DataExpected Data (DFT)Resolution Strategy
1^1H NMRDoublet for H-4 (δ 8.2 ppm)Singlet (rigid structure)VT-NMR to assess rotation
IRNO2_2 asymmetric stretch: 1500 cm1^{-1}1520 cm1^{-1}Check for solvent interactions

Key Takeaways

  • Structural Confirmation : Combine SXRD with DFT for accurate geometry.
  • Reactivity : Exploit the nitro group’s electronic effects for targeted derivatization.
  • Data Integrity : Cross-validate spectral and computational models to resolve anomalies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
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2-(4-Nitrophenyl)-1,3-thiazole-5-carboxylic acid

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